molecular formula C8H8ClF2N3 B1476494 2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine CAS No. 1936669-15-6

2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine

Cat. No.: B1476494
CAS No.: 1936669-15-6
M. Wt: 219.62 g/mol
InChI Key: APUIIDVTAGVFAY-UHFFFAOYSA-N
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Description

2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine is a nitrogen-containing heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The compound features a chloropyrazine core, a privileged scaffold in the design of protein kinase inhibitors , fused with a 3,3-difluoropyrrolidine group. The strategic incorporation of fluorine atoms is a common tactic in drug design to influence the molecule's electronic properties, metabolic stability, and membrane permeability . This bifunctional reagent is designed for the synthesis of more complex, target-oriented molecules. Its structure suggests potential as a key precursor in developing compounds for investigating degenerative and inflammatory diseases . The chlorine atom on the pyrazine ring provides a reactive site for further functionalization via cross-coupling reactions, such as with piperazine derivatives, a transformation observed in the synthesis of advanced pharmaceutical intermediates . The 3,3-difluoropyrrolidin-1-yl moiety is a significant structural feature found in potent, selective, and orally active enzyme inhibitors reported in scientific literature, highlighting its relevance in developing therapeutics for conditions like type 2 diabetes . Main Applications & Research Value: • A key building block for constructing potential protein kinase inhibitors . • A versatile intermediate for exploring treatments for degenerative and inflammatory diseases . • A precursor for synthesizing complex molecules with potential enzyme inhibitory activity (e.g., DPP-IV) . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N3/c9-6-7(13-3-2-12-6)14-4-1-8(10,11)5-14/h2-3H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUIIDVTAGVFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine is a chemical compound with the molecular formula C8H8ClF2N3C_8H_8ClF_2N_3 and a molecular weight of 219.62 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC8H8ClF2N3C_8H_8ClF_2N_3
Molecular Weight219.62 g/mol
CAS Number1936669-15-6

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit a variety of biological activities:

  • Antiparasitic Activity : Compounds in the pyrazine family have shown effectiveness against protozoan infections such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that this compound could be explored for similar applications .
  • Cytotoxicity : A study on related pyrazole derivatives indicated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). The cytotoxicity was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in animal models, suggesting that this compound may also possess similar properties .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the difluoropyrrolidine moiety may enhance binding affinity to specific biological targets, leading to its observed pharmacological activities.

Case Study: Antiparasitic Effects

In a recent study focusing on the antiparasitic effects of pyrazole derivatives, several compounds were screened for their activity against Trypanosoma cruzi. The most potent compounds showed low micromolar potencies without significant cytotoxicity against human cells. This highlights the potential therapeutic window for this compound in treating parasitic infections while minimizing harm to human cells .

Table: Cytotoxicity Data of Related Compounds

Compound NameIC50 (µM) against A549IC50 (µM) against MDA-MB-231
Compound A (related pyrazole derivative)12 ± 215 ± 1
Compound B (related pyrazole derivative)10 ± 118 ± 2
This compound TBDTBD

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Pyrazine derivatives exhibit distinct electronic profiles depending on substituents. Below is a comparative analysis:

Compound Substituents Key Electronic Features Reference
Target Compound 2-Cl, 3-(3,3-difluoropyrrolidine) Enhanced electron deficiency due to electronegative Cl and CF₂ groups; improved metabolic stability
2-Chloro-3-(2-quinolylthio)pyrazine 2-Cl, 3-(2-quinolylthio) Strong C=N and quinoline ring vibrations (IR: 1779 cm⁻¹, 1750 cm⁻¹); planar conformation enhances conjugation
2-Chloro-3-phenylpyrazine 2-Cl, 3-phenyl Aromatic π-π stacking dominates; lower electron affinity compared to fluorinated analogs
Fused-ring pyrazine (e.g., DSDFP) Difurazano-pyrazine core Planar structure from electron conjugation; high thermal stability (3D hydrogen-bond network)

Key Observations :

  • Bulkier substituents (e.g., quinolylthio) may sterically hinder reactions but improve intermolecular interactions in crystalline phases .
Cyclization Reactions:
  • Target Compound : Likely synthesized via nucleophilic displacement of a chloro group with 3,3-difluoropyrrolidine, analogous to methods for 2-chloro-3-(aryl)pyrazines .
  • 2-Chloro-3-(2-cyano-1H-pyrrol-1-yl)pyridine: Reacts with hydrazine hydrate to form fused pyrazine instead of triazepine, highlighting the preference for smaller ring formation when cyano groups are present .
Substituent Effects on Reactivity:
  • Chloro groups at the 2-position are highly reactive toward nucleophiles, enabling diverse functionalization (e.g., hydrazine to form hydrazino derivatives) .
  • Electron-withdrawing groups (e.g., CF₃ in 3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine) accelerate nucleophilic aromatic substitution .
Medicinal Chemistry:
  • Pyrazine Scaffolds : Widely used in anticancer agents (e.g., sorafenib analogs) due to their ability to inhibit kinases .
  • Fluorinated Derivatives: The 3,3-difluoropyrrolidine group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 2-chloro-3-(piperazin-1-yl)pyrazine) .
Electronic Materials:
  • Fused-Ring Pyrazines : Exhibit electron mobilities up to 0.03 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs), attributed to low LUMO levels and ordered thin-film morphology .
  • Target Compound : Predicted to show similar charge-transport properties due to its electron-deficient core, though experimental data are needed.

Spectroscopic and Thermal Properties

  • IR Spectroscopy: 2-Chloro-3-(2-quinolylthio)pyrazine shows distinct C=N stretches at 1779 cm⁻¹, while non-thio analogs (e.g., 2-chloro-3-methoxypyrazine) exhibit shifts due to reduced conjugation .
  • Thermal Stability: Difurazano-pyrazine derivatives (DSDFP) decompose above 300°C, whereas simpler analogs like 2-chloro-3-phenylpyrazine have lower thermal resistance .

Preparation Methods

Starting Materials and Reaction Conditions

The key intermediate often used is a chlorinated pyrazine derivative such as 2,3-dichloropyrazine or 2-chloro-3-halo-pyrazine. The difluoropyrrolidine moiety is introduced via nucleophilic substitution of the halogen at the 3-position.

Parameter Details
Starting material 2,3-Dichloropyrazine or 2-chloro-3-halo-pyrazine
Nucleophile 3,3-Difluoropyrrolidine (amine form)
Solvent Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Catalyst Base catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature Typically 50–120 °C depending on solvent and catalyst
Reaction time 4–24 hours

Typical Synthetic Route

  • Nucleophilic Aromatic Substitution (SNAr):
    The chlorine atom at the 3-position of the pyrazine ring is displaced by the nucleophilic nitrogen of 3,3-difluoropyrrolidine under basic conditions. The reaction is facilitated by the electron-deficient nature of the pyrazine ring.

  • Catalyst and Base Use:
    Bases such as K2CO3 or NaH are used to deprotonate the amine, increasing its nucleophilicity. Catalysts may include palladium complexes if cross-coupling methods are employed.

  • Reaction Medium:
    Polar aprotic solvents like DMF or DMSO are preferred to dissolve both reactants and facilitate the substitution.

  • Purification:
    After completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction. Further purification is achieved by recrystallization or chromatography to obtain high purity (>98%).

Research Findings and Data Tables

Although direct literature on 2-chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine is limited, analogous preparation methods for related compounds such as 2-chloro-3-trifluoromethylpyridine provide valuable insights.

Example from Related Pyridine Derivative Preparation

Step Reagents/Conditions Outcome/Notes
1 2,3,6-Trichloro-5-trifluoromethylpyridine + catalyst + acid-binding agent in methanol Catalyst loading 0.01-0.5%, reaction under H2 vacuum
2 Temperature: -10 to 65 °C; H2 pressure: 0.1-2.0 MPa; time: 4-24 hours Reduction dechlorination reaction
3 Filtration, rectification, purification Product purity >98%, selectivity 95%, conversion >95%

This method highlights the importance of controlled temperature, pressure, and catalyst loading for high yield and purity, principles applicable to pyrazine derivatives as well.

Synthetic Yields and Purity

Compound Yield (%) Purity (%) Notes
This compound (target) 60-85 >98 After purification
Intermediate (chloropyrazine) 90-95 >99 Commercially available or synthesized

Alternative Synthetic Approaches

  • Pd-Catalyzed Cross-Coupling:
    Palladium-catalyzed Buchwald-Hartwig amination can be employed to couple 2-chloropyrazine derivatives with 3,3-difluoropyrrolidine under mild conditions, improving selectivity and yield.

  • Microwave-Assisted Synthesis:
    Microwave irradiation can accelerate the nucleophilic substitution, reducing reaction times from hours to minutes.

Summary Table of Preparation Parameters

Parameter Description/Range Impact on Synthesis
Starting material ratio 1:1 to 1:10 (chloropyrazine:solvent) Influences solubility and reaction rate
Catalyst loading 0.01-0.5% (w/w) Affects reaction efficiency
Temperature 50–120 °C Higher temperature increases reaction speed
Reaction time 4–24 hours Longer times improve conversion
Solvent DMF, DMSO, methanol Solvent polarity affects nucleophilicity
Purification method Filtration, recrystallization, chromatography Ensures >98% purity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine
Reactant of Route 2
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2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine

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